![molecular formula C15H19N3O2S B2711404 (E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide CAS No. 1798387-57-1](/img/structure/B2711404.png)
(E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide, also known as TAK-242, is a small molecule inhibitor that has gained significant attention in the field of immunology and inflammation research. TAK-242 is a potent inhibitor of Toll-like receptor (TLR) signaling, which plays a crucial role in the innate immune response.
Aplicaciones Científicas De Investigación
Catalytic Applications
(E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide derivatives have been explored for their potential in catalysis, particularly in the oxidative reactions of olefins. For instance, sulfonamide-substituted iron phthalocyanine compounds, incorporating tert-butylbenzenesulfonamide, demonstrated remarkable stability under oxidative conditions. These compounds were employed in the oxidation of cyclohexene, using H2O2 as the oxidant, to produce allylic ketone, showcasing their efficiency in catalytic processes (Işci et al., 2014).
Chemical Nucleases and Anticancer Activity
Complexes formed with sulfonamides derived from 2-picolylamine, including derivatives close to the compound of interest, have been investigated for their role as chemical nucleases and their potential anticancer activities. These complexes demonstrate the ability to bind to DNA and cleave it, a property that could be leveraged in the development of new anticancer strategies. Notably, mixed-ligand copper(II)-sulfonamide complexes have shown significant DNA binding and cleavage capabilities, which are crucial for their genotoxicity and anticancer activity, highlighting the potential for therapeutic applications in targeting cancer cells (González-Álvarez et al., 2013).
Molecular Mediation in Necrosis Signaling
In the context of necroptosis, a form of programmed cell death, derivatives similar to (E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide have been identified as inhibitors that block necrosis downstream of RIP3 activation. This highlights their potential application in regulating necrosis signaling pathways, which could have therapeutic implications for diseases where necroptosis plays a critical role (Sun et al., 2012).
Ligand Efficiency in Heck Reactions
The efficiency of pyridylpyrazole ligands, structurally related to (E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide, in catalyzing Heck reactions has been demonstrated. These ligands, when employed with PdCl2 complexes, facilitate efficient reactions between phenyl halides and tert-butyl acrylate. This underscores their utility in synthetic chemistry for forming carbon-carbon bonds, a foundational aspect of organic synthesis and pharmaceutical development (Montoya et al., 2008).
Antibacterial Activity
Hybrid antimicrobials incorporating N-(thiazol-2-yl)benzenesulfonamides, which share functional groups with (E)-N-(2-Tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide, have shown emergent antibacterial activity, especially when combined with cell-penetrating peptides like octaarginine. This suggests a novel approach to combating bacterial infections, leveraging the unique properties of sulfonamide derivatives to enhance the efficacy of antimicrobial therapies (Ratrey et al., 2021).
Propiedades
IUPAC Name |
(E)-N-(2-tert-butylpyrazol-3-yl)-2-phenylethenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2S/c1-15(2,3)18-14(9-11-16-18)17-21(19,20)12-10-13-7-5-4-6-8-13/h4-12,17H,1-3H3/b12-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUDHTHQYMPWDPO-ZRDIBKRKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=CC=N1)NS(=O)(=O)C=CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)N1C(=CC=N1)NS(=O)(=O)/C=C/C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-tert-butyl-1H-pyrazol-5-yl)-2-phenylethene-1-sulfonamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.